Imidazo[1,2-a]pyridin-3-ylacetic acid
Overview
Description
Imidazo[1,2-a]pyridin-3-ylacetic acid is a compound of interest in the field of chemistry due to its unique structure and properties. This compound and its derivatives are synthesized and studied for their potential applications in various fields, excluding their drug use and dosage, and side effects.
Synthesis Analysis
The synthesis of Imidazo[1,2-a]pyridin-3-ylacetic acid derivatives involves several methods, including one-pot regiospecific synthesis and multicomponent reactions. A novel, transition-metal-free three-component reaction has been developed for constructing imidazo[1,2-a]pyridines, representing a facile approach for the formation of C-N, C-O, and C-S bonds from ynals, pyridin-2-amines, and alcohols or thiols (Cao et al., 2014).
Molecular Structure Analysis
The molecular structure of Imidazo[1,2-a]pyridin-3-ylacetic acid and its complexes have been elucidated using single-crystal X-ray diffraction. These structures are characterized by 2D hydrogen-bonded networks held in the crystal lattice by weak C–H ��� O and π–π contacts (Dylong et al., 2014).
Chemical Reactions and Properties
The chemical reactions involving Imidazo[1,2-a]pyridin-3-ylacetic acid derivatives include the formation of stable N-heterocyclic carbenes and their application in organic synthesis, demonstrating the versatility of the imidazo[1,5-a]pyridine skeleton (Alcarazo et al., 2005). Additionally, these compounds are involved in multicomponent reactions leading to fully substituted furans, showcasing a straightforward approach to molecules that are not easily accessible by other methods (Pan et al., 2010).
Physical Properties Analysis
The physical properties of Imidazo[1,2-a]pyridin-3-ylacetic acid derivatives, such as thermal stability and magnetic properties, have been investigated. For example, the Co(II) and Ni(II) complexes are thermally less stable than Mn(II) and Cd(II) complexes, with these differences discussed in view of Hirshfeld surface analysis (Dylong et al., 2014).
Scientific Research Applications
Chemical and Biomedical Research : Imidazo[1,2-a]pyridin-2-ylacetic acid and its complexes are used in chemical and biomedical research due to their thermal stability, magnetic properties, and electronic spectra (Dylong et al., 2014).
Medicinal Chemistry Applications : The imidazo[1,2-a]pyridine scaffold is significant in medicinal chemistry, showing promise in the development of treatments for various conditions like cancer, tuberculosis, leishmaniasis, epilepsy, microbial infections, viral diseases, diabetes, and as insecticides and proton pump inhibitors (Deep et al., 2016).
Fluorescent Probes : This compound is useful as a fluorescent probe for detecting mercury ions in acetonitrile and buffered aqueous solutions (Shao et al., 2011).
Enzyme Inhibitors and Anti-infectious Agents : Imidazo[1,2-a]pyridines are increasingly being recognized in the field of pharmacology for their roles as enzyme inhibitors, receptor ligands, and anti-infectious agents (Enguehard-Gueiffier & Gueiffier, 2007).
Synthesis of Novel Compounds : The continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids is utilized for the development of new chemical entities and enzyme inhibitors (Herath et al., 2010).
Anticancer Activities : Imidazo[1,2-a]pyridines exhibit anticancer properties, inhibiting various cancer-related enzymes and tumor cell lines, and some are currently under clinical trials (Goel, Luxami, & Paul, 2016).
N-Heterocyclic Carbenes : The imidazo[1,5-a]pyridine skeleton provides a versatile platform for generating stable N-heterocyclic carbenes (Alcarazo et al., 2005).
Regiospecific Synthesis : This compound is used in the regiospecific synthesis of various compounds, demonstrating its versatility in chemical reactions (Katritzky, Xu, & Tu, 2003).
Antiulcer Agents : Substituted imidazo[1,2-a]pyridines have been shown to possess gastric antisecretory and cytoprotective properties, potentially useful as antiulcer agents (Kaminski et al., 1985).
Diverse Scientific Research Applications : The preparation method for various 3-imidazo[1,2-a]pyridin-3-yl-propionic acids with three diversity points is useful for a wide range of scientific research applications (Gerencsér et al., 2005).
Future Directions
Imidazo[1,2-a]pyridin-3-ylacetic acid and similar compounds have potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .
properties
IUPAC Name |
2-imidazo[1,2-a]pyridin-3-ylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-9(13)5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBVKRNOISRONE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80170311 | |
Record name | Imidazo(1,2-a)pyridine-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80170311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyridin-3-ylacetic acid | |
CAS RN |
17745-04-9 | |
Record name | Imidazo[1,2-a]pyridine-3-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17745-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo(1,2-a)pyridine-3-acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017745049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazo(1,2-a)pyridine-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80170311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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